molecular formula C13H11NO2 B2531688 Furan-3-yl(isoindolin-2-yl)methanone CAS No. 2034606-65-8

Furan-3-yl(isoindolin-2-yl)methanone

Cat. No.: B2531688
CAS No.: 2034606-65-8
M. Wt: 213.236
InChI Key: AQOPXOUASLFEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl(isoindolin-2-yl)methanone is a heterocyclic compound that features both a furan ring and an isoindoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and isoindoline structures in a single molecule allows for unique chemical reactivity and biological activity.

Scientific Research Applications

Furan-3-yl(isoindolin-2-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(isoindolin-2-yl)methanone typically involves the reaction of furan derivatives with isoindoline precursors. One common method involves the condensation of furan-3-carboxaldehyde with isoindoline-2-carboxylic acid under acidic conditions to form the desired methanone compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(isoindolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The methanone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Furan-3-yl(isoindolin-2-yl)methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(isoindolin-2-yl)methanone
  • Thiophene-3-yl(isoindolin-2-yl)methanone
  • Pyrrole-3-yl(isoindolin-2-yl)methanone

Uniqueness

Furan-3-yl(isoindolin-2-yl)methanone is unique due to the presence of both furan and isoindoline moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the furan ring provides enhanced π-π stacking interactions and increased electron density, which can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOPXOUASLFEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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